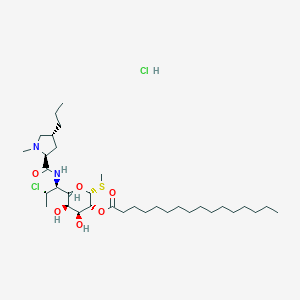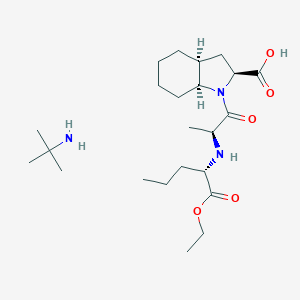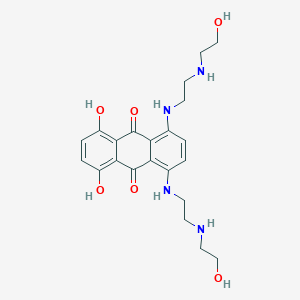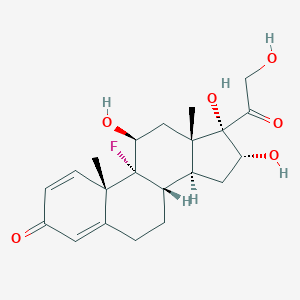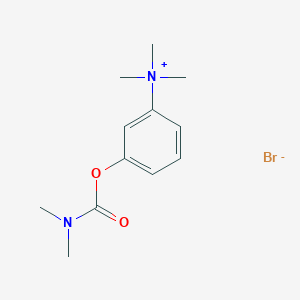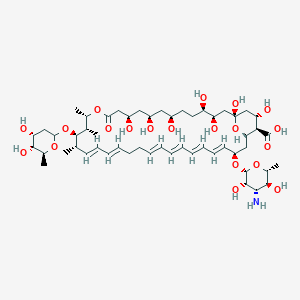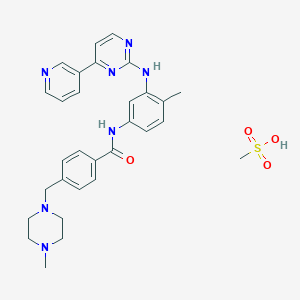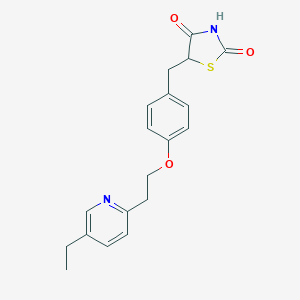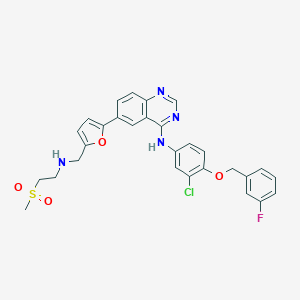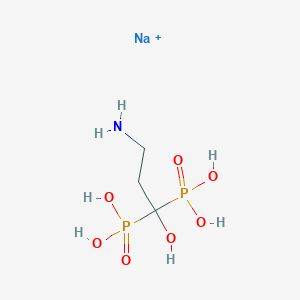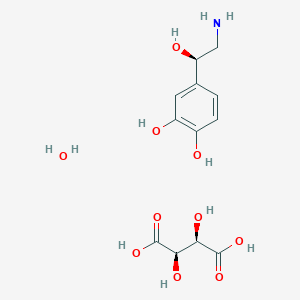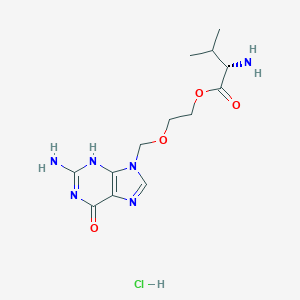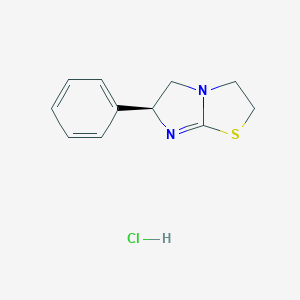
左旋咪唑盐酸盐
概述
科学研究应用
生化分析
Biochemical Properties
Levamisole hydrochloride is a nicotinic receptor agonist . It can stimulate the formation of antibodies to various antigens, enhance T-cell responses by stimulating T-cell activation and proliferation, potentiate monocyte and macrophage functions including phagocytosis and chemotaxis, and increase neutrophil mobility, adherence, and chemotaxis .
Cellular Effects
Levamisole hydrochloride has shown clinical benefits in the management of COVID-19 via its immunomodulatory effect . It inserts its promising effects on cellular and humoral immunity through regulating the circulating pro-inflammatory cytokines such as interleukins (IL) 6 and 8 . Levamisole hydrochloride has also been used in patients with recurrent aphthous ulcers and it is believed to normalize the CD4 + / CD8 + cell ratio and elevates the serum levels of IgA and IgM .
Molecular Mechanism
Levamisole hydrochloride acts as a nicotinic acetylcholine receptor agonist . This leads to muscle contraction, which is particularly effective against parasitic worms . It can stimulate the formation of antibodies to various antigens, enhance T-cell responses by stimulating T-cell activation and proliferation, potentiate monocyte and macrophage functions including phagocytosis and chemotaxis, and increase neutrophil mobility, adherence, and chemotaxis .
Temporal Effects in Laboratory Settings
Levamisole hydrochloride’s actions are variable depending on storage temperature and administration route . The storage of levamisole hydrochloride at 4°C significantly increased serum IgG and IgA levels in rats and improved rat’s antioxidant status through significant increase in glutathione related enzymes .
Dosage Effects in Animal Models
In animal models, levamisole hydrochloride has been shown to have a significant impact on hematological parameters during experimental pleuritis . The study group receiving three doses of levamisole hydrochloride observed a significant reduction of red blood cell count at 48 h post administration and an increase in mean corpuscular volume compared to the control inflammation group .
Metabolic Pathways
Levamisole hydrochloride is metabolized in the liver . It is excreted through the kidneys, with 70% of the drug being eliminated in this way .
Transport and Distribution
Levamisole hydrochloride is taken orally and is distributed throughout the body . It is metabolized in the liver and excreted through the kidneys .
Subcellular Localization
Given its mechanism of action as a nicotinic acetylcholine receptor agonist, it is likely that it interacts with these receptors on the cell membrane .
准备方法
合成路线和反应条件: 左旋咪唑盐酸盐由 L-四咪唑合成。该过程包括将 L-四咪唑溶解在丙酮中,加入亚硒酸钠,并用活性炭脱色。然后在搅拌下通入干燥的氯化氢气体,直至pH值达到3-5。 然后分离反应混合物并纯化,得到左旋咪唑盐酸盐 .
工业生产方法: 在工业环境中,将 L-四咪唑溶解于异丙醇中,然后加入抗氧化剂。将混合物用活性炭脱色,过滤,并在搅拌下通入氯化氢气体。 将 pH 值控制在 4-5,然后分离和纯化最终产物 .
化学反应分析
相似化合物的比较
左旋咪唑盐酸盐由于其作为驱虫剂和免疫调节剂的双重作用而独一无二。类似的化合物包括:
吡喹酮: 另一种用于治疗寄生虫感染的驱虫剂。
阿苯达唑: 一种广谱驱虫剂,对多种寄生虫有效。
甲苯达唑: 用于治疗一系列寄生虫感染。
属性
IUPAC Name |
(6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZPBGZRMVRFKY-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=N[C@H](CN21)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14769-73-4 (Parent) | |
| Record name | Levamisole hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016595805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7047518 | |
| Record name | Levamisole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.1 [ug/mL] (The mean of the results at pH 7.4), Water 210 (mg/mL), Methanol sol. (mg/mL), Propylene glycol sol. (mg/mL), Ethanol sl. sol. (mg/mL) | |
| Record name | SID56463293 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | LEVAMISOLE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/177023%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
16595-80-5 | |
| Record name | Levamisole hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16595-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levamisole hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016595805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levamisole hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177023 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Levamisole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Levamisole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVAMISOLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL9055K809 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Levamisole Hydrochloride as an anthelmintic?
A1: Levamisole Hydrochloride acts as a nicotinic acetylcholine receptor agonist at the neuromuscular junction of susceptible parasites. [] This leads to paralysis and expulsion of the parasite from the host.
Q2: How does Levamisole Hydrochloride function as an immunomodulator?
A2: The precise mechanism of its immunomodulatory action is not fully understood. Research suggests it might enhance T-cell function and cytokine production, contributing to an enhanced immune response. [, ]
Q3: What is the molecular formula and weight of Levamisole Hydrochloride?
A3: The molecular formula of Levamisole Hydrochloride is C11H13ClN2S with a molecular weight of 240.75 g/mol. []
Q4: Are there any specific spectroscopic techniques used to characterize Levamisole Hydrochloride?
A4: Yes, researchers have employed various spectroscopic methods for characterization, including UV-Vis spectrophotometry and polarimetry. [, ] UV detection is often employed in HPLC methods for its quantification. [, ]
Q5: Has research explored the stability of Levamisole Hydrochloride in various formulations?
A5: Yes, studies have examined its stability in different formulations, including tablets and oral liquids. [, ] Research has explored its incorporation into sustained-release matrices like poly-(epsilon-caprolactone). []
Q6: Does Levamisole Hydrochloride exhibit any catalytic properties?
A6: While primarily known for its anthelmintic and immunomodulatory activities, one study explored an unusual reaction where Levamisole Hydrochloride underwent C-S bond activation on a triruthenium cluster. []
Q7: Have computational methods been used to study Levamisole Hydrochloride?
A7: Yes, quantum chemistry calculations have been used to investigate the thermal decomposition mechanism and product structures of Levamisole Hydrochloride. []
Q8: Does the chirality of Levamisole impact its activity?
A8: Yes, Levamisole is the levo-isomer of tetramisole. Studies emphasize the importance of distinguishing between the two, as the dextro-isomer may have different pharmacological properties. [, ]
Q9: How is the stability of Levamisole Hydrochloride formulations ensured?
A9: Quality control measures like HPLC are crucial in ensuring the stability and purity of Levamisole Hydrochloride formulations. [, ]
Q10: What is known about the absorption and excretion of Levamisole Hydrochloride?
A10: Studies show that Levamisole Hydrochloride is readily absorbed after oral administration in various animals. Research has also investigated its excretion profile, including its presence in milk after administration to cows. [, ]
Q11: What types of in vivo studies have been conducted to evaluate the efficacy of Levamisole Hydrochloride?
A11: Researchers have used various animal models, including mice, rats, and chickens, to investigate the effects of Levamisole Hydrochloride on immune response and its efficacy against specific parasites. [, , , , , , ]
Q12: Has resistance to Levamisole Hydrochloride been observed in parasites?
A12: Yes, unfortunately, resistance to Levamisole Hydrochloride has been reported in various nematode species, particularly in livestock. [, , ]
Q13: What is the hazard classification of a drug based on Levamisole Hydrochloride?
A13: Studies indicate that a drug based on Levamisole Hydrochloride, tinidazole, and toltrazuril has been classified as a Hazard Class 4 substance (low-hazard) based on its median lethal oral dose in rats. []
Q14: Have any specific drug delivery systems been investigated for Levamisole Hydrochloride?
A14: Yes, research has explored the use of controlled-release poly-(epsilon-caprolactone) matrices to deliver Levamisole Hydrochloride in cattle, demonstrating the potential for sustained release formulations. []
Q15: What are the commonly used analytical methods for the quantification of Levamisole Hydrochloride?
A15: High-performance liquid chromatography (HPLC) with UV detection is widely employed for the determination of Levamisole Hydrochloride in various matrices, including pharmaceutical formulations and biological samples. [, , , , ]
Q16: Are there alternative analytical techniques for quantifying Levamisole Hydrochloride?
A16: Apart from HPLC, researchers have also explored polarimetry for the rapid determination of Levamisole Hydrochloride content in pharmaceutical preparations. [, ]
Q17: What are the essential parameters considered during the validation of analytical methods for Levamisole Hydrochloride?
A17: Method validation typically involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection, and limit of quantitation to ensure the reliability and reproducibility of the analytical data. []
Q18: How does Levamisole Hydrochloride affect the immune response in animals?
A18: Studies have shown that Levamisole Hydrochloride can enhance immune responses in animals, particularly cell-mediated immunity. For instance, it has been shown to improve antibody titres against foot and mouth disease virus in vaccinated buffaloes. []
Q19: Are there any studies investigating the effects of Levamisole Hydrochloride on specific immune cells?
A19: Research has demonstrated that Levamisole Hydrochloride can modulate the activity of specific immune cells like T cells, potentially contributing to its immunostimulatory effects. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
